molecular formula C11H22N2O3 B1529608 trans-3-Methylamino-1-Boc-4-methoxypyrrolidine CAS No. 960316-16-9

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

Cat. No. B1529608
CAS RN: 960316-16-9
M. Wt: 230.3 g/mol
InChI Key: AAKFNMYHCBQIQV-IUCAKERBSA-N
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Description

Molecular Structure Analysis

The molecular structure of “trans-3-Methylamino-1-Boc-4-methoxypyrrolidine” is represented by the formula C11H22N2O3. More detailed structural information may be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

“trans-3-Methylamino-1-Boc-4-methoxypyrrolidine” has a molecular formula of C11H22N2O3 and a molecular weight of 230.3 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Fmoc Solid Phase Synthesis of Polyamides

Polyamides containing specific amino acids, such as N-methylimidazole and N-methylpyrrole, show significant DNA binding affinity and specificity. The Fmoc solid phase synthesis technique has been optimized to produce these polyamides with high coupling yields, leveraging building blocks like Fmoc-Py acid and Fmoc-Im acid. This approach facilitates the preparation of complex minor groove binding polyamides, expanding the toolkit for DNA-targeted therapeutics (Wurtz, Turner, Baird, & Dervan, 2001).

Enantioselective Chiral Brønsted Acid Catalyzed Reactions

The addition of methyleneaminopyrrolidine to N-Boc imines, catalyzed by chiral phosphoric acids, has been demonstrated to produce aminohydrazones with high enantiomeric excesses. This process illustrates the utility of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine in synthesizing chiral intermediates, which are critical for developing novel pharmaceuticals (Rueping, Sugiono, Theissmann, Kuenkel, Köckritz, Pews-Davtyan, Nemati, & Beller, 2007).

Practical Synthesis for Novel Quinolone Antitumor Agents

Trans-3-Methylamino-1-Boc-4-methoxypyrrolidine serves as a crucial intermediate in synthesizing AG-7352, a novel quinolone antitumor agent. Various synthetic methods have been developed, showcasing the compound's role in producing therapeutically relevant molecules. One notable route allows for efficient large-scale preparation, highlighting its importance in drug synthesis and development (Tsuzuki, Chiba, Mizuno, Kyoji, & Suzuki, 2001).

Chemoenzymatic Synthesis for Antitumor Compounds

A chemoenzymatic enantioselective synthesis approach has been described for trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, illustrating its application in creating key intermediates for antitumor compounds like AG-7352. This method employs enzymatic transesterification, followed by a series of reactions to achieve the desired intermediate, demonstrating the compound's versatility in pharmaceutical synthesis (Kamal, Shaik, Sandbhor, Malik, & Kaga, 2004).

Alternative Heterocycles for DNA Recognition

The inclusion of Boc-protected benzimidazole-pyrrole and related amino acids into DNA-binding polyamides, which also involve N-methyl pyrrole and N-methyl imidazole amino acids, represents another application. These compounds, incorporating trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, are designed to enhance DNA recognition capabilities, offering new avenues for designing DNA-binding ligands with precise target specificity (Briehn, Weyermann, & Dervan, 2003).

properties

IUPAC Name

tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFNMYHCBQIQV-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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